3,4-Dihydroxy-5-nitrobenzonitrile
Overview
Description
3,4-Dihydroxy-5-nitrobenzonitrile is a chemical compound with the molecular formula C7H4N2O4 . It is a synthetic intermediate that can be used in various chemical reactions .
Synthesis Analysis
3,4-Dihydroxybenzonitrile can be prepared from 4-hydroxy-3-methoxybenzonitrile. It can also be synthesized by reacting 3,4-dimethoxybenzonitrile, lithium diisopropylamide (LDA), and 1,3-dimethyl-2-imidazolidinone (DMEU) .Molecular Structure Analysis
The molecular structure of 3,4-Dihydroxy-5-nitrobenzonitrile consists of a benzene ring with two hydroxyl groups (-OH), a nitro group (-NO2), and a nitrile group (-CN) attached to it .Scientific Research Applications
Nitration of Dimethylbenzonitriles and Rearrangement of Nitro-Group :
- Fischer and Greig (1973) investigated the nitration of 2,3- and 3,4-dimethylbenzonitriles, resulting in nitroacetoxy adducts. These adducts upon thermolysis yielded the original dimethylbenzonitrile and nitrobenzonitriles, indicating potential applications in synthetic organic chemistry (Fischer & Greig, 1973).
Synthesis Methods for Nitrobenzonitrile Derivatives :
- Zhao Hai-shuang (2003) reported a new method for synthesizing 4-hydroxy-3- iodo-5-nitrobenzonitrile, used as a fasciolicide, indicating its significance in pharmaceutical synthesis (Zhao Hai-shuang, 2003).
Hydrogenation of Nitrobenzonitriles :
- Koprivova and Červený (2008) explored the hydrogenation of nitrobenzonitriles using Raney nickel catalyst, highlighting its role in the reduction of nitro groups to primary amines, a crucial process in chemical synthesis (Koprivova & Červený, 2008).
Thermophysical Properties of Nitrobenzonitriles :
- Jiménez et al. (2002) conducted a thermophysical study of nitrobenzonitriles, revealing insights into their fusion processes, phase transitions, and heat capacities. This information is vital for their application in materials science (Jiménez et al., 2002).
Anthelmintic Activity of Nitroxynil :
- Lucas (1971) examined the anthelmintic activity of nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile) in ruminants, demonstrating its potential in veterinary medicine (Lucas, 1971).
Reductive Metabolism of Nitroaromatic Flukicidal Agents :
- Maffei Facino et al. (1982) studied the hepatic biotransformation of nitroxynil, identifying metabolites and elucidating its metabolic pathway, which is relevant for understanding its pharmacokinetics (Maffei Facino et al., 1982).
MALDI Matrix Application for Biomolecules Analysis :
- Gu et al. (2021) found 4-hydroxy-3-nitrobenzonitrile to be an effective matrix for MALDI MS analyses of various molecules, indicating its importance in analytical chemistry (Gu et al., 2021).
Bifunctional Amidination Reagents in Protein Modification :
- Müller and Pfleiderer (1978) introduced methyl 4-hydroxy-3-nitrobenzimidate hydrochloride as an amidination reagent for protein modification, highlighting its utility in biochemistry (Müller & Pfleiderer, 1978).
Vibrational Analysis for Structural Determination :
- Sert, Çırak, and Ucun (2013) conducted vibrational analysis of 4-chloro-3-nitrobenzonitrile, using quantum chemical calculations for structural determination. This research aids in the understanding of molecular structures in chemistry (Sert, Çırak, & Ucun, 2013).
properties
IUPAC Name |
3,4-dihydroxy-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c8-3-4-1-5(9(12)13)7(11)6(10)2-4/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBDMOJXCREXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151346 | |
Record name | Benzonitrile, 3,4-dihydroxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-5-nitrobenzonitrile | |
CAS RN |
116313-86-1 | |
Record name | Benzonitrile, 3,4-dihydroxy-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 3,4-dihydroxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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